Octahydroindole-2-Carboxylic Acid

Description

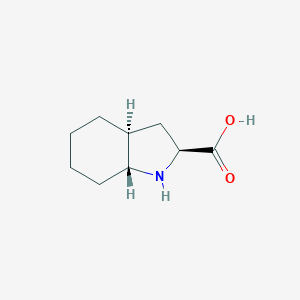

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: A Technical Guide

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid , a bicyclic amino acid derivative, serves as a critical chiral building block in contemporary pharmaceutical synthesis. Its rigid conformational structure and specific stereochemistry make it an indispensable intermediate, particularly in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in drug development for researchers, scientists, and professionals in the field.

Core Properties

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, also known by synonyms such as L-Octahydroindole-2-carboxylic acid and (2S,3AS,7AS)-2-Carboxyoctahydroindole, possesses a well-defined set of physicochemical characteristics crucial for its application in synthetic chemistry.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1][3] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 80875-98-5 | [1][3] |

| Appearance | White to off-white or yellowish crystalline solid | [2][4] |

| Melting Point | 267-269 °C | [4][5] |

| Boiling Point | 318.6 ± 25.0 °C at 760 mmHg (Predicted) | [2][6] |

| Solubility | Soluble in water and methanol. | [3][4][6] |

| pKa | 2.47 ± 0.20 (Predicted) | [2][6] |

| LogP | 0.3 (at 25°C and pH 5) | [6] |

| Optical Rotation | [α]D -45.6 (c 0.46, MeOH) | [5] |

Spectroscopic Data

| Spectrum | Data Highlights | Reference(s) |

| IR | ATR-IR spectra are available. Key absorption bands for the (S,S,S)-1 isomer (KBr pellet) are observed at 3600-2200 cm⁻¹ (O-H and N-H stretch) and 1623 cm⁻¹ (C=O stretch). | [1][5] |

| NMR | While specific spectra for the title compound are not readily available in the search results, 1H and 13C NMR are standard characterization methods. For the precursor, Indole-2-carboxylic acid, detailed NMR data is available. | [5][7] |

Synthesis and Role in Drug Development

The primary significance of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid lies in its role as a key starting material for the synthesis of ACE inhibitors, most notably Perindopril and Trandolapril.[2][8] Its incorporation into these drug molecules is crucial for their therapeutic activity in treating hypertension and heart failure.[2] The bicyclic structure of this amino acid analogue imparts conformational rigidity to the resulting peptidomimetics, which can lead to improved bioavailability and selectivity.[5][9]

The synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is most commonly achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[5] This stereoselective process is critical for obtaining the desired enantiomerically pure product.[5][9]

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[5]

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂, 300 mg)

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared.

-

The solution is hydrogenated at 60 °C in the presence of PtO₂ catalyst.

-

After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness.

-

The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

HPLC Analysis for Purity and Isomer Separation[8]

A reverse-phase HPLC method with a refractive index detector (RID) is effective for the separation and quantification of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its three isomers.[8] This is particularly important as the compound is often used as a raw material where isomeric purity is critical.[8]

References

- 1. (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | 80875-98-5 | MOLNOVA [molnova.com]

- 2. innospk.com [innospk.com]

- 3. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cphi-online.com [cphi-online.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Octahydroindole-2-carboxylic acid stereoisomers explained

An In-depth Technical Guide to the Stereoisomers of Octahydroindole-2-carboxylic Acid

Introduction

This compound (OIC) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue with a fused cyclohexane (B81311) ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] OIC is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat hypertension.[1][2]

The octahydro-1H-indole-2-carboxylic acid molecule possesses three chiral centers, which gives rise to a total of eight possible stereoisomers (four pairs of enantiomers).[2] The specific stereochemistry of the OIC moiety is critical for the biological activity of the final drug products. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[2] Given the stereospecificity of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of paramount importance.[2] This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of OIC isomers.

Stereochemistry of this compound

The core structure of octahydro-1H-indole-2-carboxylic acid features a fused bicyclic system with stereocenters at the C2, C3a, and C7a positions. The relative and absolute configurations at these three centers define the eight distinct stereoisomers. The relationships between these isomers (enantiomers and diastereomers) are crucial for understanding their synthesis and separation.

References

Synthesis of Enantiomerically Pure Octahydroindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure octahydroindole-2-carboxylic acid (Oic) is a crucial chiral building block in medicinal chemistry, primarily recognized for its role as a constrained proline analogue.[1] Its rigid bicyclic structure imparts conformational stability to peptides and peptidomimetics, leading to enhanced metabolic stability, bioavailability, and receptor selectivity.[2] This valuable scaffold is a key intermediate in the synthesis of several blockbuster drugs, including the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes to access enantiomerically pure stereoisomers of this compound, with a focus on detailed experimental protocols, quantitative data, and reaction pathways.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

-

Catalytic Hydrogenation of a Chiral Precursor: This is the most common and well-documented method, typically starting from (S)-indoline-2-carboxylic acid to yield the (2S,3aS,7aS) stereoisomer.

-

Chiral Resolution of a Racemic Mixture: This classic approach involves the separation of a racemic mixture of this compound or its derivatives by forming diastereomeric salts with a chiral resolving agent.

-

Diastereoselective Synthesis using Chiral Auxiliaries: This method employs a chiral auxiliary to control the stereochemistry during the formation of the indole (B1671886) ring system.

This guide will provide a detailed experimental protocol for the catalytic hydrogenation method and discuss the principles and available data for the other approaches.

Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method is a robust and high-yielding route to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The hydrogenation of the aromatic ring of (S)-indoline-2-carboxylic acid proceeds with high stereoselectivity, leading to the desired cis-fused ring system.

Experimental Protocol

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is placed in a hydrogenation vessel. Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution. The mixture is then hydrogenated at 60 °C under a hydrogen atmosphere. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is evaporated to dryness, and the resulting residue is crystallized from ethanol (B145695) to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (S)-Indoline-2-carboxylic acid | [2] |

| Catalyst | Platinum(IV) oxide (PtO₂) | [2] |

| Solvent | Acetic Acid | [2] |

| Temperature | 60 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 85% | [2] |

| Melting Point | 267–269 °C | [2] |

| Optical Rotation [α]D | -45.6° (c 0.46, MeOH) | [2] |

Characterization Data for (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

| Technique | Data | Reference |

| IR (KBr) | ν 3600–2200, 1623 cm⁻¹ | [2] |

| ¹H NMR (D₂O, 400 MHz) | δ 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) | [2] |

| ¹³C NMR (D₂O, 100 MHz) | δ 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42 | [2] |

| HRMS (ESI) | C₉H₁₆NO₂ [M+H]⁺: calcd. 170.1176, found 170.1174 | [2] |

Experimental Workflow

Synthesis of (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid

An alternative strategy allows for the synthesis of the (2R,3aS,7aS) stereoisomer, an epimer of the more common L-Oic. This method involves the formation of a trichloromethyloxazolidinone derivative from the corresponding (2S,3aS,7aS) isomer, followed by hydrolysis.

Experimental Protocol

The synthesis begins with the formation of an oxazolidinone derivative from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This intermediate is then hydrolyzed to yield the (2R,3aS,7aS) epimer. A 3N solution of HCl in anhydrous ethyl acetate (B1210297) (8 mL) is added to the oxazolidinone intermediate (300 mg, 1.01 mmol), and the resulting mixture is stirred at room temperature for 24 hours. The solvent is concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (3S,9aS,9aR)-3-(trichloromethyl)tetrahydro-1H,3H-oxazolo[4,3-a]indol-1-one | [2] |

| Reagent | 3N HCl in Ethyl Acetate | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 24 hours | [2] |

| Yield | 93% | [2] |

| Melting Point | 176–178 °C | [2] |

| Optical Rotation [α]D | +29.6° (c 0.47, MeOH) | [2] |

Characterization Data for (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride

| Technique | Data | Reference |

| IR (KBr) | ν 3507, 3200–2300, 1732, 1578 cm⁻¹ | [2] |

| ¹H NMR (D₂O, 400 MHz) | δ 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H) | [2] |

| ¹³C NMR (D₂O, 100 MHz) | δ 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76 | [2] |

| HRMS (ESI) | C₉H₁₆NO₂ [M-Cl]⁺: calcd. 170.1176, found 170.1177 | [2] |

Synthetic Pathway

Alternative Synthetic Routes

While catalytic hydrogenation is a highly effective method, other strategies can be employed, particularly when different stereoisomers are desired or when starting from achiral precursors.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its constituent enantiomers. This is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base, such as brucine (B1667951) or (R)-mandelic acid, to form a pair of diastereomeric salts.[5][6] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treatment with an acid to break the salt. While this method is conceptually straightforward, it is often empirical, requiring screening of various resolving agents and crystallization conditions. The maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled.

Diastereoselective Synthesis

Diastereoselective synthesis offers a powerful approach to control stereochemistry during the formation of the octahydroindole ring. This strategy involves the temporary attachment of a chiral auxiliary to an achiral precursor. The chiral auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylations or cyclizations, leading to the formation of a product with high diastereoselectivity.[7][8] A well-known example is the use of Evans oxazolidinone auxiliaries, which can be acylated and then undergo diastereoselective alkylation.[9] After the desired stereocenters have been established, the chiral auxiliary is removed to yield the enantiomerically enriched product. This method can be highly efficient in terms of stereocontrol but may require additional steps for the attachment and removal of the auxiliary.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process in the development of important pharmaceutical agents. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid stands out as a highly efficient and well-characterized method for producing the (2S,3aS,7aS) stereoisomer. Alternative strategies, including the synthesis of other stereoisomers and methods such as chiral resolution and diastereoselective synthesis, provide a versatile toolkit for accessing the diverse range of stereoisomers of this valuable molecule. The choice of synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the scalability of the process. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important chiral building block.

References

- 1. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. chemistry.williams.edu [chemistry.williams.edu]

Octahydroindole-2-carboxylic acid as a proline analogue

An In-depth Technical Guide to Octahydroindole-2-carboxylic Acid as a Proline Analogue

Introduction

This compound (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. Functioning as a proline analogue with a fused cyclohexane (B81311) ring, it serves as a pivotal chiral building block in medicinal chemistry and drug development.[1][2] Its rigid structure is highly valuable for engineering peptides and peptidomimetics with enhanced pharmacological properties, including improved potency, metabolic stability, bioavailability, and receptor selectivity.[1][2]

Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and pharmacological applications of Oic derivatives, with a particular focus on their role as ACE inhibitors.

Physicochemical Properties

The properties of this compound can differ based on the specific stereoisomer. The most frequently utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | [2][5] |

| Molecular Formula | C₉H₁₅NO₂ | [2][5] |

| Molecular Weight | 169.22 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

Table 2: Stereoisomer-Specific Properties

| Stereoisomer | Property | Value | Source(s) |

| (2S,3aS,7aS)-1 | Melting Point | 267–269 °C | [1] |

| Specific Rotation [α]D | -45.6 (c 0.46, MeOH) | [1] | |

| (2R,3aS,7aS)-1·HCl | Melting Point | 176–178 °C | [1] |

| Specific Rotation [α]D | +29.6 (c 0.47, MeOH) | [1] |

Synthesis and Experimental Protocols

The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core is a critical process involving stereoselective steps.[3] A prevalent and effective method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the necessary cis-stereochemistry of the fused ring system.[1][3]

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from published literature.[1][3][6]

Objective: To synthesize (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Materials:

-

(S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol)

-

Glacial acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) or 10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Hydrogenation Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.[1][6]

-

Catalyst Addition: Add the PtO₂ catalyst to the solution.[1][6]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 5 MPa) and heat to the reaction temperature (e.g., 60 °C).[7] Maintain these conditions with stirring for approximately 24 hours or until hydrogen uptake ceases.[1][6][7]

-

Catalyst Removal: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of acetic acid to ensure complete recovery of the product.[1]

-

Solvent Evaporation: Evaporate the combined filtrate to dryness under reduced pressure to obtain the crude product residue.[1]

-

Crystallization: Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid. An 85% yield can be expected.[1]

Logical Flow of Synthesis

Caption: Workflow for Oic Synthesis.

Role as a Proline Analogue in ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc metalloproteinase, is a central component of this system, responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.[8] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

The design of potent ACE inhibitors often incorporates structural mimics of the C-terminal dipeptide of ACE substrates. The proline residue is a key feature in many potent inhibitors, and its conformationally restricted analogues, like Oic, have proven to be particularly effective. The bicyclic structure of Oic introduces significant backbone rigidity and increased lipophilicity compared to proline.[1] This increased lipophilicity can enhance the absorption and distribution of the drug through biological membranes, thereby improving bioavailability.[1]

Trandolapril is an example of a potent ACE inhibitor where the Oic scaffold is a core structural component.[8]

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Octahydroindole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (OIC), a conformationally constrained bicyclic analog of proline, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, when incorporated into peptidomimetics and other therapeutic agents.[1] The primary application of the OIC scaffold has been in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the treatment of hypertension and heart failure.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of OIC derivatives, with a focus on their role as ACE inhibitors and their broader therapeutic potential.

Core Biological Activity: ACE Inhibition

Derivatives of this compound are potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[1] By inhibiting ACE, OIC derivatives effectively block the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Quantitative Analysis of ACE Inhibition

The in vitro potency of this compound derivatives as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the ACE inhibitory activity of various stereoisomers of Perindoprilat, the active diacid form of the widely used ACE inhibitor Perindopril (B612348).

| Stereoisomer Configuration | In Vitro ACE Inhibitory Potency (IC50) in nmol/L |

| (2S,3aS,7aS)-1-[(S)-N-((S)-1-carboxybutyl)alanyl] | Nanomolar range |

| Stereoisomer 2 | Nanomolar range |

| Stereoisomer 3 | Nanomolar range |

| Stereoisomer 4 (Perindoprilate) | Nanomolar range |

| Four additional stereoisomers | Approximately 10-fold less active than the nanomolar range |

Note: The referenced study synthesized all 32 stereoisomers of perindopril and evaluated the in vitro ACE inhibitory potency of their corresponding diacids (perindoprilate forms). The study states that four of these, including perindoprilate, exhibited activities in the nanomolar range, with another four being about ten times less active. Specific IC50 values for each of the 32 isomers were determined but are not individually listed in the abstract.[2]

Other Investigated Biological Activities

Beyond ACE inhibition, the unique structural features of indole-2-carboxylic acid derivatives have prompted their investigation into other therapeutic areas.

HIV-1 Integrase Inhibition

Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The indole (B1671886) nucleus of these compounds can chelate with two Mg2+ ions within the active site of the integrase.[3]

| Compound | HIV-1 Integrase Inhibitory Activity (IC50) in µM |

| Indole-2-carboxylic acid (1) | 32.37 |

| Derivative 17a | 3.11 |

Antioxidant Potentials

Novel synthetic analogs of indole-2-carboxylic acid have been evaluated for their antioxidant properties.

Signaling Pathways

The primary mechanism of action for the antihypertensive effects of this compound derivatives is through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and its interplay with the Kallikrein-Kinin System (Bradykinin pathway).

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE within the RAAS and the point of intervention for this compound-based inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of OIC derivatives.

The Bradykinin Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound derivatives leads to an accumulation of bradykinin, contributing to their antihypertensive effect.

Caption: The Bradykinin pathway and the effect of ACE inhibition by OIC derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A common route for the synthesis of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core, a key intermediate for drugs like Perindopril, involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

-

Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60°C in the presence of a Platinum(IV) oxide (PtO2) catalyst (300 mg).

-

Catalyst Removal: After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

-

Isolation: The solvent is evaporated to dryness.

-

Crystallization: The resulting residue is crystallized from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

General Scheme for Perindopril Synthesis:

The synthesis of Perindopril involves the coupling of the this compound core with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[2]

Caption: General synthetic workflow for Perindopril.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound derivatives on ACE can be determined using various in vitro assays. A common method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from widely used methods for determining ACE activity.

-

Reagent Preparation:

-

Prepare a sodium borate (B1201080) buffer (e.g., 50 mM, pH 8.3, containing 300 mM NaCl).

-

Dissolve Hippuryl-Histidyl-Leucine (HHL) in the borate buffer to a desired concentration (e.g., 9 mM).

-

Prepare a solution of ACE from rabbit lung in the borate buffer (e.g., 80 mU/mL).

-

Prepare various concentrations of the test inhibitor (OIC derivative) and a positive control (e.g., Captopril) in the buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, pre-incubate 25 µL of the ACE solution with 25 µL of the inhibitor solution (or buffer for control) for 3 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the HHL substrate solution.

-

Incubate the mixture at 37°C for 30 minutes with shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

-

Quantification of Hippuric Acid (HA):

-

The amount of hippuric acid formed is quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

HPLC Conditions:

-

Column: C18

-

Mobile Phase: Isocratic or gradient system (e.g., a mixture of 10 mM KH2PO4, pH 3, and methanol).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 228 nm.

-

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Conclusion

This compound derivatives represent a versatile and clinically significant class of compounds. Their primary role as potent ACE inhibitors has led to the development of important antihypertensive drugs. The rigid, bicyclic structure of the OIC core provides a valuable platform for designing molecules with improved pharmacological profiles. Ongoing research continues to explore the therapeutic potential of this scaffold in other areas, such as antiviral and antioxidant applications. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers and drug development professionals working with this promising class of molecules.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Octahydroindole-2-carboxylic Acid in ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of octahydroindole-2-carboxylic acid-based Angiotensin-Converting Enzyme (ACE) inhibitors. Focusing on the core interactions and pharmacological effects, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological pathways to support advanced research and development in cardiovascular therapeutics.

Core Mechanism of ACE Inhibition

This compound is a key structural motif found in a class of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably in the prodrugs perindopril (B612348) and trandolapril (B549266). Following oral administration, these prodrugs are metabolized in the liver to their active diacid forms, perindoprilat (B1679611) and trandolaprilat (B1681354), respectively.[1][2] These active metabolites are responsible for the therapeutic effects.

The primary mechanism of action is the competitive inhibition of ACE, a zinc-dependent metalloproteinase that plays a critical role in the renin-angiotensin-aldosterone system (RAAS).[1][3] By competitively binding to the active site of ACE, these inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. Inhibition of ACE by this compound derivatives leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect through vasodilation.[3]

Molecular Interactions with the ACE Active Site

The high affinity of this compound-based inhibitors for ACE is attributed to specific molecular interactions within the enzyme's active site. Crystal structures of an ACE homologue from Drosophila melanogaster (AnCE) in complex with perindoprilat and trandolaprilat reveal the key binding features.[4][5]

The active site of ACE contains a catalytic zinc ion (Zn²⁺) and distinct subsites (S1, S1', and S2') that accommodate the side chains of the substrate. The this compound-containing inhibitors effectively mimic the transition state of the natural substrate, angiotensin I.

Key interactions include:

-

Zinc Coordination: The carboxylate group of the inhibitor chelates the active site Zn²⁺ ion. This is a critical interaction for potent inhibition.

-

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the active site, including with Alanine, Glutamic acid, and Tyrosine residues in the S1 pocket, and Glutamine, Histidine, Lysine, and Tyrosine residues in the S2' pocket.[6]

-

Hydrophobic Interactions: The hydrophobic octahydroindole ring fits into the S1' subsite of the enzyme, establishing favorable hydrophobic interactions that enhance binding affinity.

Quantitative Data on ACE Inhibition

The potency of perindoprilat and trandolaprilat has been quantified through various in vitro assays, with IC50 values consistently in the nanomolar range, indicating high-affinity binding to ACE.

| Inhibitor (Active Form) | Parameter | Value | Species/Matrix | Reference |

| Perindoprilat | Ka | 2.8 x 10⁹ M⁻¹ | Human Serum | [7] |

| IC50 | ~2.9 nM | Human Serum | [8] | |

| IC50 | In the nanomolar range | Not Specified | [9] | |

| Trandolaprilat | IC50 | 1.35 nM | Rat Aorta | [10] |

| IC50 | 3.2 nM | Purified Human Renal ACE | [10] | |

| IC50 | 15 nM | Purified Human Renal ACE | [11] | |

| IC50 | 0.93 nM | Human ACE | [11] |

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Signaling Pathways

The therapeutic effects of this compound-based ACE inhibitors are a direct result of their modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Test inhibitor (e.g., perindoprilat)

-

Positive control (e.g., Captopril)

-

Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM solution of HHL in Assay Buffer.

-

Prepare a working solution of ACE (e.g., 100 mU/mL) in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add 50 µL of the ACE working solution to 50 µL of either the inhibitor solution or Assay Buffer (for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate and vortex vigorously for 15 seconds to extract the hippuric acid.

-

Centrifuge to separate the layers.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation of % Inhibition:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control ] x 100

-

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Diagram

Conclusion

This compound-based compounds are highly effective competitive inhibitors of the angiotensin-converting enzyme. Their potent inhibitory activity stems from specific, high-affinity interactions with the ACE active site, leading to a significant reduction in angiotensin II formation and an increase in bradykinin levels. This dual mechanism of action results in vasodilation and a lowering of blood pressure, making these compounds a cornerstone in the management of hypertension and related cardiovascular diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

- 1. drugs.com [drugs.com]

- 2. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. trandolapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trandolapril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Octahydroindole-2-carboxylic Acid: A Core Scaffold in Cardiovascular Drug Discovery

An In-depth Technical Guide on its Discovery, Synthesis, and Application

Abstract

Octahydroindole-2-carboxylic acid (Oic), a conformationally constrained bicyclic proline analogue, represents a cornerstone in the development of modern cardiovascular therapeutics. While not possessing significant intrinsic biological activity itself, its rigid stereospecific structure has proven indispensable as a chiral building block in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, stereoselective synthesis, and characterization of this compound. It details key experimental protocols, summarizes critical quantitative data, and illustrates the biochemical pathways central to its therapeutic relevance for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the pursuit of effective treatments for hypertension and heart failure. Its development was not the result of isolation from a natural source, but rather a product of rational drug design in the late 1970s and early 1980s. Scientists sought to create novel, potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

The core concept was to synthesize conformationally restricted analogues of proline, an amino acid known to be a weak ACE inhibitor. By incorporating a fused cyclohexane (B81311) ring onto the proline's pyrrolidine (B122466) framework, researchers aimed to enhance both the molecule's rigidity and its lipophilicity, thereby improving its binding affinity to the ACE active site and its overall pharmacokinetic profile.[1][2]

This line of inquiry led to the synthesis of various stereoisomers of this compound. Early patents for the highly successful ACE inhibitors, Perindopril (B612348) and Trandolapril (B549266), filed in the 1980s, describe the synthesis and utilization of specific Oic stereoisomers as key intermediates.[3][4][5] The (2S,3aS,7aS)-isomer was identified as the crucial precursor for Perindopril, while the (2S,3aR,7aS)-isomer was essential for the synthesis of Trandolapril.[6][7] This stereochemical specificity underscores the importance of precise synthetic control in the production of the final active pharmaceutical ingredients.

Stereochemistry and Pharmaceutical Importance

This compound possesses three chiral centers (at positions C2, C3a, and C7a), giving rise to eight possible stereoisomers (four pairs of enantiomers).[6][7] The spatial arrangement of these centers is critical, as the biological target, ACE, is highly stereoselective. The two most pharmaceutically significant isomers are:

-

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: The key chiral intermediate for the synthesis of Perindopril .

-

(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: The key chiral intermediate for the synthesis of Trandolapril .

The rigid bicyclic structure of Oic serves to lock the orientation of the carboxylic acid group, which is crucial for mimicking the substrate of the ACE enzyme and coordinating with the zinc ion in its active site.

Synthesis and Characterization

The stereoselective synthesis of Oic isomers is a critical challenge. The most common and industrially viable methods involve the catalytic hydrogenation of indole-2-carboxylic acid or (S)-indoline-2-carboxylic acid. The choice of catalyst, solvent, and reaction conditions dictates the resulting diastereomeric ratio.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of the pharmaceutically relevant Oic isomers.

Table 1: Synthesis Parameters for (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

| Parameter | Value | Reference(s) |

| Starting Material | (S)-Indoline-2-carboxylic acid | [8] |

| Catalyst | Platinum(IV) oxide (PtO₂) | [8] |

| Solvent | Acetic Acid | [8] |

| Temperature | 60 °C | [8] |

| Pressure | Atmospheric | [8] |

| Reaction Time | 24 hours | [8] |

| Yield | 85% | [8] |

Table 2: Physicochemical Properties of Key Oic Isomers

| Property | (2S,3aS,7aS)-Isomer | (2S,3aR,7aS)-Isomer | Reference(s) |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.22 g/mol | 169.22 g/mol | [2] |

| Appearance | White solid | - | [2] |

| Melting Point | 267–269 °C | - | [8] |

| Optical Rotation [α]D | -45.6° (c=0.46, MeOH) | - | [8] |

Table 3: Spectroscopic Data for (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

| Spectrum Type | Key Peaks / Shifts (ppm) | Reference(s) |

| IR (KBr, cm⁻¹) | 3600–2200, 1623 | [8] |

| ¹H NMR (D₂O, 400 MHz) | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) | [8] |

| ¹³C NMR (D₂O, 100 MHz) | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42 | [8] |

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[8]

Objective: To synthesize the (2S,3aS,7aS) isomer of Oic through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂) (300 mg)

-

Hydrogen gas supply

Procedure:

-

Dissolution: A solution of (S)-indoline-2-carboxylic acid is prepared in acetic acid in a suitable hydrogenation vessel.

-

Catalyst Addition: Platinum(IV) oxide catalyst is added to the solution.

-

Hydrogenation: The mixture is hydrogenated at 60 °C under atmospheric pressure of hydrogen for 24 hours.

-

Filtration: After the reaction is complete, the catalyst is removed by filtration and washed with a small amount of acetic acid.

-

Solvent Evaporation: The filtrate is concentrated to dryness under reduced pressure.

-

Crystallization: The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

References

- 1. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 2. benchchem.com [benchchem.com]

- 3. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

- 4. EP1268424B1 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 6. benchchem.com [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patents.justia.com [patents.justia.com]

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to Octahydroindole-2-carboxylic Acid Structural Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid that has emerged as a pivotal scaffold in modern medicinal chemistry.[1][2] Functioning as a rigid analogue of proline, Oic imparts unique structural properties to molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles.[1][3] Its incorporation into peptide and small molecule drug candidates has led to the development of potent therapeutics, most notably in the realm of cardiovascular disease. This guide provides a comprehensive technical overview of this compound, its structural analogues, their synthesis, structure-activity relationships (SAR), and profound significance in drug discovery, with a particular focus on their role as Angiotensin-Converting Enzyme (ACE) inhibitors.

Significance in Drug Discovery and Development

The rigid bicyclic structure of the this compound scaffold is highly valued in the design of peptidomimetics and small molecule drugs. This rigidity helps to lock the molecule into a specific, biologically active conformation, which can lead to enhanced binding affinity and selectivity for its target receptor or enzyme.[1][2] Furthermore, the increased lipophilicity of Oic compared to proline can improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability.[3]

The most prominent application of Oic analogues is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Oic-containing drugs, such as perindopril (B612348) and trandolapril, are designed to mimic the transition state of ACE substrates, thereby effectively inhibiting the enzyme and leading to vasodilation and a reduction in blood pressure.[1][4] Beyond ACE inhibition, Oic derivatives are being investigated for their potential in treating other conditions, including neurological disorders and as components of novel peptide-based therapeutics.[5][6] The unique conformational constraints imposed by the Oic scaffold also make it a valuable tool in the study of peptide secondary structures, such as stabilizing β-turns.[3]

Quantitative Data: ACE Inhibitory Activity

The stereochemistry of the this compound moiety and the substituents attached to it plays a crucial role in determining the ACE inhibitory potency. The following table summarizes the in vitro ACE inhibitory activity (IC50) of various stereoisomers of perindoprilat, the active diacid metabolite of perindopril.

| Compound | Stereoisomer Configuration | In Vitro ACE Inhibitory Potency (IC50) |

| Perindoprilat | (2S,3aS,7aS) | Nanomolar range |

| Isomer 2 | Not specified | Nanomolar range |

| Isomer 3 | Not specified | Nanomolar range |

| Isomer 4 | Not specified | Nanomolar range |

| Other Isomers | Various | ~10-fold less active |

Data sourced from a study on the 32 stereoisomers of perindopril.[7]

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes a common and effective method for the synthesis of the key (2S,3aS,7aS) stereoisomer of this compound, starting from (S)-indoline-2-carboxylic acid.[1]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Glacial acetic acid

-

Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) catalyst

-

Hydrogenation vessel

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization solvents (e.g., ethanol)

Procedure:

-

Dissolution: Prepare a solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) within a suitable hydrogenation vessel.[1]

-

Catalyst Addition: Add the Platinum(IV) oxide (e.g., 300 mg) or an alternative 10% Pt/C catalyst to the solution.[2]

-

Hydrogenation: Subject the mixture to hydrogenation at an elevated temperature (e.g., 60 °C) and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[2][3]

-

Catalyst Removal: After cooling, carefully filter the reaction mixture to remove the catalyst. Wash the filtered catalyst with a small amount of acetic acid to recover any adsorbed product.[2][3]

-

Solvent Evaporation: Concentrate the filtrate by evaporating the acetic acid under reduced pressure using a rotary evaporator.[3]

-

Crystallization: Crystallize the resulting residue from a suitable solvent, such as ethanol, to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

-

Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Synthesis of Perindopril: Coupling and Deprotection

This protocol outlines the industrial synthesis of perindopril through the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl (B1604629) ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester, followed by deprotection.[8]

Materials:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester

-

N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

-

1-hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate

-

Triethylamine (optional, depending on the specific patented process)

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

Procedure:

-

Coupling Reaction:

-

In a reactor, combine (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, and ethyl acetate.[8]

-

To this mixture, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicyclohexylcarbodiimide.[8]

-

Stir the heterogeneous mixture at a controlled temperature (e.g., 30°C) for several hours.[8]

-

-

Work-up and Isolation of Intermediate:

-

Deprotection by Catalytic Hydrogenation:

-

Dissolve the intermediate in a suitable solvent.

-

Perform catalytic hydrogenation using a palladium-based catalyst to remove the benzyl protecting group from the carboxylic acid of the heterocycle.[8]

-

-

Isolation of Perindopril:

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to yield perindopril. The product can be further purified if necessary and converted to a pharmaceutically acceptable salt, such as the tert-butylamine (B42293) salt.[8]

-

Visualizations: Pathways and Processes

Caption: Role of Oic-Containing Drugs in the Renin-Angiotensin System.

Caption: Laboratory Synthesis Workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 9. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) for Octahydroindole-2-carboxylic acid

An In-depth Technical Guide on the Spectroscopic Data of Octahydroindole-2-carboxylic Acid

Introduction

This compound (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid.[1] As a proline analogue with a fused cyclohexane (B81311) ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][3] This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound can vary depending on the specific stereoisomer. The following tables summarize the available data for two common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers.

| Stereoisomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |

|---|---|---|---|

| (2S,3aS,7aS) | D₂O | 400 MHz | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[4] |

| (2R,3aS,7aS) | D₂O | 400 MHz | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers.

| Stereoisomer | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm |

|---|---|---|---|

| (2S,3aS,7aS) | D₂O | 100 MHz | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[4] |

| (2R,3aS,7aS) | D₂O | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[4] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound Isomers.

| Stereoisomer | Sample Preparation | Key Absorption Bands (ν) in cm⁻¹ |

|---|---|---|

| (2S,3aS,7aS) | KBr | 3600–2200, 1623[4] |

| (2R,3aS,7aS) | KBr | 3507, 3200–2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch from 1760-1690 cm⁻¹, and a C-O stretch from 1320-1210 cm⁻¹.[5]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound Isomers.

| Stereoisomer | Ionization Method | Formula | Calculated m/z | Found m/z |

|---|---|---|---|---|

| (2S,3aS,7aS) | ESI | C₉H₁₆NO₂ [M+H]⁺ | 170.1176 | 170.1174[4] |

| (2R,3aS,7aS) | ESI | C₉H₁₆NO₂ [M-Cl]⁺ | 170.1176 | 170.1177[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: Bruker AV-400 or equivalent.[4]

-

Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]

-

Temperature: Room temperature.[4]

-

Internal Standard: The residual solvent signal is used as the internal standard.[4]

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and a longer acquisition time to account for the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer or equivalent.[4]

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrument Parameters:

-

Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[4]

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-resolution measurements.

-

Mode: Positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is often used to detect the [M+H]⁺ ion.[4]

-

-

Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition of the detected ions by comparing the measured accurate mass to the calculated mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 3. longdom.org [longdom.org]

- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Enantioselective Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid: Application Notes and Protocols

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril (B549266).[1][2][3][4] Its rigid bicyclic structure, which incorporates a proline moiety with a fused cyclohexane (B81311) ring, imparts unique conformational constraints that are beneficial for drug design.[5][6] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important intermediate, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies

Several enantioselective strategies have been developed for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The primary approaches include the diastereoselective hydrogenation of a chiral precursor, the cyclization of a chiral starting material derived from the chiral pool, and the resolution of a racemic mixture. This document will focus on two prominent and well-documented methods:

-

Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid: A direct approach that relies on the stereocontrolled reduction of the indole (B1671886) ring.

-

Multi-step Synthesis from L-Serine: A versatile method that constructs the bicyclic system from a readily available chiral amino acid.

The following sections provide detailed protocols for these key synthetic routes.

Experimental Protocols

Method 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method involves the direct catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. The cis-fusion of the cyclohexane and pyrrolidine (B122466) rings is achieved with high diastereoselectivity.

Workflow for Diastereoselective Hydrogenation

Caption: Synthetic workflow for the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.

Protocol:

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a high-pressure hydrogenation vessel.[7] Platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[7] The mixture is then hydrogenated at a temperature of 60°C under a hydrogen atmosphere. The reaction is monitored for 24 hours.[7]

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration and washed with acetic acid. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude residue is purified by crystallization from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[7]

Method 2: Multi-step Synthesis from L-Serine

This synthetic route constructs the octahydroindole ring system from L-serine, a readily available and inexpensive chiral starting material. The key steps involve the formation of a β-halo-L-serine derivative, reaction with an enamine of cyclohexanone, and subsequent cyclization and hydrogenation.

Workflow for Synthesis from L-Serine

Caption: Multi-step synthetic workflow starting from L-serine.

Protocol:

Step 1: Preparation of 3-Halo-L-Serine Derivative (e.g., N-protected 3-chloro-L-alanine methyl ester) L-serine is first converted to its corresponding N-protected methyl ester. This derivative is then subjected to a halogenation reaction, for instance, using thionyl chloride to yield the 3-chloro derivative. The amino group is typically protected with groups like acetyl or tert-butoxycarbonyl (Boc).

Step 2: Synthesis of 1-(1-cyclohexen-1-yl)pyrrolidine (Enamine) Cyclohexanone is reacted with pyrrolidine in an appropriate solvent with azeotropic removal of water to form the corresponding enamine.

Step 3: Reaction of Enamine with 3-Halo-L-Serine Derivative The 1-(1-cyclohexen-1-yl)pyrrolidine (enamine) is reacted with the N-protected 3-halo-L-serine derivative in a non-polar aprotic solvent such as dimethylformamide or acetonitrile (B52724) at a temperature of 20-30°C.[8] The molar ratio of the enamine to the serine derivative is typically in the range of 1:1 to 1:1.2.[8] After the reaction, the mixture is concentrated, acidified, and extracted to yield the intermediate compound.

Step 4: Cyclization The intermediate from the previous step is cyclized by heating in a boiling hydrochloric acid solution.[8] This step simultaneously removes the protecting groups and facilitates the formation of the hexahydroindole ring system.

Step 5: Hydrogenation The cyclized product is then hydrogenated in glacial acetic acid using a palladium on carbon (Pd/C) catalyst.[8][9] The hydrogenation is typically carried out at a pressure of 0.1 to 5 MPa.[8] Following hydrogenation, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization to afford (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[8]

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Method | Starting Material | Key Reagents and Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| Diastereoselective Hydrogenation | (S)-Indoline-2-carboxylic acid | H₂, Platinum(IV) oxide (PtO₂) | Acetic Acid | 60°C | - | 85% | [7] |

| Multi-step Synthesis from L-Serine (Hydrogenation Step) | Hexahydroindole Derivative | H₂, Palladium on Carbon (Pd/C) | Glacial Acetic Acid | - | 0.1-5 MPa | High | [8] |

Table 2: Physicochemical Properties of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

| Property | Value | Conditions | Reference |

| Melting Point | 267–269 °C | - | [7] |

| Specific Optical Rotation ([α]D) | -45.6° | c 0.46, Methanol | [7] |

| Infrared (IR) Spectroscopy (KBr) | 3600–2200, 1623 cm⁻¹ | - | [7] |

| Appearance | White Solid | - | [7] |

Concluding Remarks

The enantioselective synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is a well-established field with multiple effective strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, scalability, cost, and the desired level of stereochemical purity. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate for their applications. Further optimization of reaction conditions may be necessary to achieve desired outcomes in specific laboratory or industrial settings.

References

- 1. US5258525A - Processes for preparing [2S-(2α,3aβ,7aβ)]octahydro-1H-indole-2-carboxylic acid and esters - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. A straightforward route to enantiopure α-substituted derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 7. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

Application Note and Experimental Protocol: Catalytic Hydrogenation of Indoline-2-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indoline-2-carboxylic acid and its hydrogenated derivatives, such as octahydroindole-2-carboxylic acid, are crucial building blocks in medicinal chemistry. They serve as constrained proline analogues and are key intermediates in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Trandolapril and Perindopril.[1][2] The stereoselective synthesis of these scaffolds is of paramount importance for ensuring the efficacy and safety of the final drug products. This document provides a detailed experimental protocol for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a critical step in the synthesis of these valuable compounds.

Reaction Scheme

The hydrogenation of (S)-indoline-2-carboxylic acid involves the saturation of the benzene (B151609) ring to yield the corresponding cis-fused this compound. This transformation is typically achieved with high stereoselectivity using a platinum catalyst.

Caption: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol is adapted from a literature procedure for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[2][3]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid (glacial)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Hydrogen gas (H₂)

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[2][3]

-

Catalyst Addition: To the solution, carefully add platinum(IV) oxide (300 mg).[3]

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring.[3]

-

Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours.[3] The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

-

Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid.[3]

-

Solvent Removal: Combine the filtrate and washings and concentrate them to dryness using a rotary evaporator.[3]

-

Purification: Recrystallize the resulting solid residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

Experimental Workflow

References

Application Notes and Protocols for Octahydroindole-2-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic proline analog. Its incorporation into peptide sequences is a key strategy for enhancing therapeutic potential. The rigid structure of Oic introduces significant conformational stability, often leading to peptides with improved receptor binding affinity, selectivity, and increased resistance to proteolytic degradation.[][2] Furthermore, the higher lipophilicity of Oic compared to proline can enhance the bioavailability of peptide drug candidates.[][2] These properties make Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic-OH) a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide therapeutics.[2]

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Oic-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis.

Data Presentation

The successful incorporation of sterically hindered amino acids like Oic requires optimized conditions to ensure high coupling efficiency and final peptide purity. The following tables summarize typical quantitative data and recommended parameters for the use of Fmoc-Oic-OH in SPPS.

Table 1: Recommended Coupling Conditions for Fmoc-Oic-OH

| Parameter | Recommended Value | Notes |

| Fmoc-Oic-OH Equivalents | 2 - 4 eq. | Higher equivalents can help drive the reaction to completion. |

| Coupling Reagent Equivalents | 1.9 - 3.9 eq. | Use of potent coupling reagents is highly recommended. |

| Base Equivalents | 4 - 8 eq. | N,N-Diisopropylethylamine (DIPEA) is commonly used. |

| Coupling Time | 1 - 4 hours | Extended coupling times may be necessary. Double coupling is often advised. |

| Temperature | Room Temperature (25°C) | Microwave irradiation can be used to accelerate coupling. |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Ensure use of high-purity, amine-free solvents. |

Table 2: Typical Performance Metrics for Oic-Containing Peptides

| Metric | Typical Value | Method of Determination |

| Coupling Efficiency per cycle | >98% | Kaiser Test or UV-Vis spectrophotometry of piperidine-dibenzofulvene adduct.[3] |

| Crude Peptide Purity | 70 - 90% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| Final Peptide Purity (after purification) | >95% | RP-HPLC. |

| Overall Yield | 15 - 40% | Dependent on peptide length and sequence. |

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing this compound.

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.

-

Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

-

Agitate the mixture for 3 minutes and drain the solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

Protocol 3: Fmoc-Oic-OH Coupling (Double Coupling Recommended)

Due to the steric hindrance of the bicyclic structure of Oic, a double coupling protocol is highly recommended to ensure maximum incorporation.

First Coupling:

-

In a separate vessel, dissolve Fmoc-Oic-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and mix briefly.

-

Immediately add the activated Fmoc-Oic-OH solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times).

Second Coupling:

-

Repeat steps 1-4 of the first coupling.

-

After the second coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).